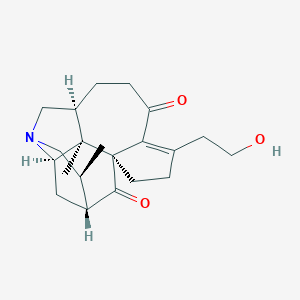

Daphniyunnine B

説明

Overview of Daphniphyllum Alkaloids: Structural Diversity and Chemical Significance

Daphniphyllum alkaloids are a large and structurally diverse group of secondary metabolites produced by plants of the genus Daphniphyllum. researchgate.net Since their discovery, over 350 such alkaloids have been identified. mdpi.com These compounds are characterized by their complex, polycyclic fused ring systems, which can be composed of five, six, seven, or even eight rings, and some possess an aza-adamantane core. researchgate.netd-nb.info This structural complexity makes them attractive targets for total synthesis and biogenetic studies. researchgate.netd-nb.info

The chemical significance of Daphniphyllum alkaloids stems from their unique and often unprecedented molecular architectures. d-nb.info The continuous discovery of new alkaloids with novel skeletons contributes significantly to the structural diversity of this family. d-nb.info Based on their core carbon skeletons, they are broadly categorized into groups, primarily those with C30 and C22 skeletons. whiterose.ac.uk The diversity in their chemical structures has attracted considerable attention from synthetic chemists, leading to the successful synthesis of numerous members of the family. mdpi.com Furthermore, these alkaloids have shown a range of biological activities, including cytotoxic, antioxidant, and vasorelaxant effects, which drives further research into their properties. researchgate.netd-nb.info

Classification of Daphniyunnine B as a C-22 Nor-Daphniphyllum Alkaloid

Within the extensive family of Daphniphyllum alkaloids, this compound is classified as an unusual C-22 nor-Daphniphyllum alkaloid. biocrick.comwsu.edu The "C-22" designation refers to the number of carbon atoms in the core skeleton of the alkaloid. whiterose.ac.uk The C-22 alkaloids are believed to be derived from C-30 precursors through the loss of an eight-carbon fragment. whiterose.ac.ukresearchgate.net

The term "nor" in its classification indicates that it is a derivative of a parent structure that has lost a carbon atom, in this case resulting in a C-22 skeleton. biocrick.comwsu.edu this compound, along with its related compounds Daphniyunnine C, D, and E, belongs to this specific subgroup. wsu.edu Calycinumine A is another example of a C-22-nor yuzurimine-type alkaloid. acs.orgresearchgate.net The chemical investigation of Daphniphyllum yunnanense also yielded this compound, which is described as the most degraded compound in its class, representing a C22-nor,10,17-seco-yuzurimine-type alkaloid. scite.ai

Historical Context and Isolation of this compound

This compound was first isolated as part of a chemical investigation into the stems and leaves of the plant species Daphniphyllum yunnanense. biocrick.comwsu.edu This initial study led to the discovery of five new alkaloids, which were named daphniyunnine A, B, C, D, and E. wsu.edu The structures of these newly found compounds were determined using spectroscopic methods, with a particular reliance on 2D NMR techniques. biocrick.comwsu.edu this compound is also cited as a natural product found in the leaves and stems of Daphniphyllum macropodum. biocrick.com

特性

IUPAC Name |

(1S,9S,13S,14R,16R,17S)-4-(2-hydroxyethyl)-13,17-dimethyl-11-azapentacyclo[12.3.1.01,5.09,17.011,16]octadec-4-ene-6,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO3/c1-12-10-22-11-14-3-4-16(24)18-13(6-8-23)5-7-21(18)19(25)15(12)9-17(22)20(14,21)2/h12,14-15,17,23H,3-11H2,1-2H3/t12-,14-,15-,17-,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XALHQXXUICHGPI-YSQOEHLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN2CC3CCC(=O)C4=C(CCC45C3(C2CC1C5=O)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN2C[C@H]3CCC(=O)C4=C(CC[C@]45[C@]3([C@H]2C[C@H]1C5=O)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001099503 | |

| Record name | (6aS,8S,10S,11R,12aR,12bS,12cS)-1,2,5,6,6a,7,9,10,11,12,12a,12b-Dodecahydro-3-(2-hydroxyethyl)-10,12b-dimethyl-4H-11,12c-methanoazuleno[4,5-a]indolizine-4,13-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001099503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881388-88-1 | |

| Record name | (6aS,8S,10S,11R,12aR,12bS,12cS)-1,2,5,6,6a,7,9,10,11,12,12a,12b-Dodecahydro-3-(2-hydroxyethyl)-10,12b-dimethyl-4H-11,12c-methanoazuleno[4,5-a]indolizine-4,13-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881388-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6aS,8S,10S,11R,12aR,12bS,12cS)-1,2,5,6,6a,7,9,10,11,12,12a,12b-Dodecahydro-3-(2-hydroxyethyl)-10,12b-dimethyl-4H-11,12c-methanoazuleno[4,5-a]indolizine-4,13-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001099503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic Pathways and Mechanistic Hypotheses

Postulated Biogenetic Origin of Daphniphyllum Alkaloids (e.g., Squalene-Derived Pathways)

The biosynthesis of the structurally complex Daphniphyllum alkaloids is believed to originate from the mevalonic acid pathway, with squalene serving as a key precursor. biorxiv.orgkyoto-u.ac.jprsc.org This hypothesis is supported by early tracer experiments and has been a guiding principle in the development of biomimetic synthesis strategies. biorxiv.orgkyoto-u.ac.jp The transformation of the linear triterpene squalene into the polycyclic core of these alkaloids involves a series of remarkable cyclization and rearrangement reactions. thieme-connect.comnih.gov

The initial steps are thought to involve the oxidative transformation of squalene to form a dialdehyde intermediate. nih.gov This is followed by the incorporation of a nitrogen atom, a defining feature of alkaloids. whiterose.ac.uk It is proposed that an amine, such as pyridoxamine, condenses with one of the aldehyde groups, initiating a cascade of reactions. nih.gov This cascade includes intramolecular cyclizations, such as a Diels-Alder reaction of a proposed azadiene intermediate, to construct the foundational pentacyclic framework of alkaloids like secodaphniphylline. nih.govresearchgate.net From this common precursor, a variety of skeletal diversifications are thought to occur, leading to the vast array of known Daphniphyllum alkaloids. biorxiv.orgnih.gov

Proposed Biosynthetic Routes to C-22 Nor-Yuzurimine-Type Alkaloids

Daphniyunnine B is classified as a C-22 nor-yuzurimine-type alkaloid, indicating it has a carbon skeleton that has lost one carbon atom compared to the yuzurimine-type alkaloids. d-nb.inforesearchgate.netscite.ai The biosynthesis of these degraded skeletons is proposed to occur from more complex precursors through bond cleavage reactions.

The discovery of this compound from Daphniphyllum yunnanense provided crucial insights into the degradative pathways within the biosynthesis of Daphniphyllum alkaloids. researchgate.netscite.ai It is considered one of the most degraded compounds in this alkaloid class. researchgate.netscite.ai The proposed biosynthetic route to C-22 nor-yuzurimine-type alkaloids likely involves the fission of specific carbon-carbon or carbon-nitrogen bonds in a yuzurimine-type precursor. For instance, calyciphylline A-type alkaloids, which are also C-22 nor-Daphniphyllum alkaloids, are thought to be biosynthesized through the cleavage of the C-1–N bond of a yuzurimine-type alkaloid, followed by the formation of a new bond between C-4 and the nitrogen atom. d-nb.info Similarly, the formation of the unique skeleton of this compound likely involves specific bond-cleavage events from a related, more complex intermediate.

Key Enzymatic Transformations and Rearrangement Processes in Alkaloid Biosynthesis

The biosynthesis of Daphniphyllum alkaloids is a testament to the remarkable catalytic power of enzymes. While the specific enzymes involved are largely yet to be identified, the proposed transformations highlight the necessity for a diverse enzymatic machinery. Key processes are believed to include:

Oxidative Cyclizations: Enzymes such as cytochrome P450s and flavin-dependent oxidases are likely responsible for the initial cyclization of squalene and subsequent oxidative modifications. rsc.org

Iminium Ion Formation and Reduction: The introduction of nitrogen and subsequent cyclizations often proceed through iminium ion intermediates, which are then reduced by specific reductases. rsc.org

Diels-Alder Reactions: The formation of key cyclic systems is postulated to occur via enzyme-catalyzed intramolecular Diels-Alder reactions. nih.govresearchgate.net This type of reaction is a powerful tool for constructing complex polycyclic systems in a single step.

Rearrangements: Skeletal diversity is largely achieved through various rearrangement reactions. These can include Wagner-Meerwein-type rearrangements, which are common in terpene biosynthesis and can lead to significant changes in the carbon framework. researchgate.netresearchgate.net The formation of the unique 7/6/5/7/5/5-fused ring system of daphnillonin B, for example, is proposed to involve a Wagner-Meerwein-type rearrangement from a calyciphylline A-type precursor. researchgate.netresearchgate.net

Bond Cleavage: As seen in the formation of C-22 nor-yuzurimine-type alkaloids, enzymatic bond cleavage is a crucial step for skeletal degradation and diversification. d-nb.inforesearchgate.net

Biomimetic Synthesis as a Strategy for Biosynthetic Elucidation

Biomimetic synthesis, which mimics proposed biosynthetic pathways, has been an invaluable tool for studying Daphniphyllum alkaloids. biorxiv.orgscispace.comacs.org These synthetic efforts not only provide access to these complex molecules for further study but also serve to test the feasibility of the proposed biosynthetic hypotheses. scispace.com

Chemical Synthesis Approaches to Daphniyunnine B and Its Core Structural Framework

Synthetic Challenges Posed by Daphniyunnine B's Architecture

The unique and complex structure of this compound is the primary source of the difficulties encountered in its total synthesis. These challenges stem from three main structural features: its polycyclic and caged backbone, the density of stereogenic centers, and the presence of sterically demanding vicinal all-carbon quaternary stereocenters.

Complexity of Polycyclic and Caged Backbone Systems

The Daphniphyllum alkaloids, including this compound, are renowned for their sophisticated and often caged polycyclic skeletons. chemrxiv.org These intricate three-dimensional structures impose significant constraints on the conformational flexibility of synthetic intermediates, which can hinder the desired bond formations. researchgate.net The construction of these rigid frameworks often requires the development of novel cyclization strategies to forge the multiple rings with the correct stereochemistry. rsc.org The inherent ring strain in these caged systems can also lead to unexpected rearrangements or decomposition pathways, further complicating synthetic efforts. springernature.com The assembly of such complex architectures demands a high level of strategic planning and the use of powerful and selective chemical transformations. researchgate.net

Control of Multiple Contiguous Stereogenic Centers

A significant hurdle in the synthesis of this compound is the precise control over its numerous contiguous stereogenic centers. chemrxiv.org The relative and absolute stereochemistry of these centers must be meticulously established throughout the synthetic sequence. The close proximity of these stereocenters means that the formation of a new stereocenter is often influenced by the existing ones, a phenomenon known as substrate control. While this can be advantageous, it can also lead to the formation of undesired diastereomers. nih.gov Achieving high levels of stereoselectivity often requires the use of chiral auxiliaries, asymmetric catalysts, or substrate-controlled reactions that exploit the inherent conformational biases of the molecule. rsc.orgnih.gov The synthesis of the [7-5-5] tricyclic core common to many Daphniphyllum alkaloids, for instance, has been approached using methods like the Claisen-Ireland rearrangement to install two contiguous stereogenic centers. rsc.orgnii.ac.jp

Construction of Vicinal All-Carbon Quaternary Stereocenters

Arguably the most daunting challenge in the synthesis of this compound and related alkaloids is the construction of vicinal all-carbon quaternary stereocenters. chemrxiv.orgpnas.org These are carbon atoms bonded to four other carbon atoms, and their creation is notoriously difficult due to the severe steric hindrance involved. pnas.org The presence of two such centers adjacent to each other dramatically increases the synthetic difficulty. rsc.orgrsc.org The formation of these centers requires carbon-carbon bond-forming reactions that can overcome the significant steric repulsion. pnas.org A limited number of methods have been developed to construct this challenging motif, and their application in the context of a complex natural product synthesis is a testament to the ingenuity of synthetic chemists. rsc.org Synthetic studies toward the AC bicyclic skeleton of this compound have specifically focused on developing methods to construct these vicinal all-carbon quaternary stereocenters. chemrxiv.orgresearchgate.netacs.orgorcid.orglzu.edu.cnresearchgate.netacs.orgacs.org

Synthetic Studies Towards the AC Bicyclic Skeleton of this compound

Recognizing the formidable challenges, several research groups have undertaken synthetic studies focused on constructing key fragments of this compound. A significant portion of this research has been directed towards the synthesis of the AC bicyclic skeleton, which contains the challenging vicinal all-carbon quaternary stereocenters. chemrxiv.orgresearchgate.netacs.orgorcid.orglzu.edu.cnresearchgate.netacs.orgacs.orgmdpi.comresearchgate.netdntb.gov.ua

Methodologies for All-Carbon Quaternary Stereocenter Installation

The installation of all-carbon quaternary stereocenters is a central theme in the synthesis of the AC bicyclic skeleton of this compound. acs.org Various strategies have been explored to achieve this difficult transformation. One successful approach involves the use of rearrangement reactions. For instance, Xie's group utilized two Claisen-type rearrangement reactions to construct the required vicinal all-carbon quaternary stereocenters (C5 and C8) in their synthesis of the AC bicyclic skeleton. researchgate.net Other methods that have been employed for the construction of quaternary centers in the broader context of natural product synthesis include catalytic asymmetric conjugate additions, rsc.org Pd-catalyzed asymmetric allylic alkylation reactions, nih.gov and photoenolization/Diels-Alder reactions. rsc.org The choice of method is often dictated by the specific substitution pattern and the stereochemical requirements of the target molecule.

Intramolecular Iodocyclization and Related Strategies

Once the challenging quaternary stereocenters are in place, the next critical step is the formation of the bicyclic ring system. In the synthesis of the AC bicyclic skeleton of this compound, an intramolecular iodocyclization has proven to be an effective strategy. researchgate.netacs.orgmdpi.com This reaction involves the cyclization of an unsaturated amide onto an iodine-activated double bond, leading to the formation of an iodo lactam. acs.org In 2019, Xie's group reported the construction of the AC bicyclic skeleton of this compound, where a key step was the intramolecular iodocyclization of a primary amide to furnish a bicyclic lactam. mdpi.com This strategy not only forges the C-N bond of the lactam but also sets the desired cis-fusion of the bicyclic system. researchgate.net This approach highlights the power of halocyclization reactions in the construction of complex nitrogen-containing heterocycles.

Strategies for Assembling Complex Ring Systems Relevant to this compound

The assembly of the characteristic polycyclic core of this compound and related alkaloids is a significant challenge in their total synthesis. Chemists have devised various strategies to construct the requisite azatricyclic, all-carbon tricyclic, and overarching hexacyclic frameworks.

Construction of Azatricyclic Cores (e.g., [5-6-7] Systems)

The [5-6-7] azatricyclic core is a recurring structural motif in several Daphniphyllum alkaloids. nih.govnih.gov A notable strategy for its construction involves a ring expansion of a perhydroindolone, which forms the A and C rings. nih.govnih.govacs.org This is followed by a radical cyclization to close the B ring, ultimately affording the desired octahydro-1,7-ethanocyclohepta[b]pyrrole framework. nih.govnih.govacs.orgresearchgate.net

One approach begins with the protection of a ketone, followed by hydroboration and oxidation to yield an alcohol. nih.govacs.org After protecting the resulting hydroxyl group, the lactam is reduced to a tertiary amine, which is subsequently debenzylated to a secondary amine. nih.govacs.org Treatment with trichloroacetyl chloride provides a trichloroacetamide, which, under reductive radical conditions using AIBN and TBTH, undergoes cyclization to form the keto-lactam with the [5-6-7] azatricyclic system. nih.govacs.org

Another efficient method for creating the [5-6-7] tricyclic core of daphnicyclidin-type alkaloids involves a base-mediated ring dilation rearrangement of a tricyclic ketone using trimethylsilyldiazomethane. mdpi.com This reaction has been shown to produce the desired 5/6/7 tricyclic ketone as the sole product. mdpi.com

A tandem semipinacol-type 1,2-carbon migration/aldol reaction has also been employed to construct the [5-6-7] all-carbon tricyclic core of calyciphylline A-type alkaloids, which are structurally related to this compound. ub.edu

Table 1: Selected Strategies for [5-6-7] Azatricyclic Core Synthesis

| Precursor Type | Key Reactions | Resulting Core | Reference |

|---|---|---|---|

| Perhydroindolone | Ring expansion, Radical B ring closure | Octahydro-1,7-ethanocyclohepta[b]pyrrole | nih.govnih.govacs.org |

| Tricyclic Ketone | Base-mediated ring dilation (TMSCHN2) | 5/6/7 Tricyclic Ketone | mdpi.com |

Expedient Synthesis of All-Carbon Tricyclic Cores (e.g., [7-5-5])

The all-carbon [7-5-5] tricyclic core is a key structural feature of calyciphylline A-type Daphniphyllum alkaloids like daphnilongeranin B and daphniyunnine D. capes.gov.brnih.govsci-hub.ststorkapp.me A highly effective strategy for constructing this framework utilizes an intramolecular Pauson-Khand reaction. capes.gov.brnih.govstorkapp.me This key reaction is often followed by a base-mediated double-bond migration and a regio- and stereoselective radical late-stage allylic oxygenation to achieve the specific substitution patterns found in the natural products. capes.gov.brnih.gov

The synthesis of the 7/5/6/5 all-carbon ring system at the core of logeracemin A, another related alkaloid, starts with the functionalization of methyl cyclohept-1-ene carboxylate. mdpi.com An alkyl tether is introduced, and subsequent reduction and protection steps lead to a key intermediate. mdpi.com This intermediate then undergoes further transformations, including Michael addition, to form the tetracyclic β-hydroxy ketone core. mdpi.com

A cationic cascade reaction has also been developed to construct the [7-5-5] tricyclic core. nii.ac.jp This process involves the electrocyclic reaction of a pentadienyl cation to form a cyclopentenyl cation, which is then intercepted intramolecularly by an enol ether. nii.ac.jp

Table 2: Key Reactions in the Synthesis of [7-5-5] All-Carbon Tricyclic Cores

| Key Reaction | Purpose | Alkaloid Type | Reference |

|---|---|---|---|

| Intramolecular Pauson-Khand Reaction | Construction of the [7-5-5] tricyclic core | Calyciphylline A-type | capes.gov.brnih.govstorkapp.me |

| Michael Addition | Formation of 7/5/6/5 tetracyclic core | Logeracemin A | mdpi.com |

Approaches to Hexacyclic Frameworks of Daphniphyllum Alkaloids

The total synthesis of the complex hexacyclic frameworks of Daphniphyllum alkaloids, including that of daphnillonin B, represents a significant synthetic achievement. scispace.comnih.govacs.org The synthesis of daphnillonin B, which has a [7-6-5-7-5-5] hexacyclic core, showcases a multi-faceted approach. nih.gov

A key feature of this synthesis is a Wagner-Meerwein-type rearrangement that reassembles a [6-6-5-7-5-5] hexacyclic framework, typical of calyciphylline A-type alkaloids, into the challenging [7-6-5-7-5-5] core. nih.gov The synthesis also involves the efficient and diastereoselective construction of a [6-5-7] B/C/D ring system via a mild type I intramolecular [5+2] cycloaddition, followed by a Grubbs II catalyst-catalyzed radical cyclization. researchgate.netresearchgate.net The [5-5] fused E/F ring system is installed using a diastereoselective intramolecular Pauson-Khand reaction. researchgate.netresearchgate.net

Other strategies for building hexacyclic frameworks include a late-stage intermolecular Diels-Alder reaction of a fully elaborated cyclopentadiene with a suitable dienophile, as demonstrated in the synthesis of hybridaphniphylline B. acs.org For the synthesis of daphnezomines A and B, which contain a unique aza-adamantane core, a modular approach was used, starting from a chiral pool terpene. researchgate.netresearchgate.net This synthesis featured a Sharpless allylic amination and a palladium-catalyzed oxidative cyclization to access the azabicyclo[3.3.1]nonane backbone. researchgate.netresearchgate.net

Advanced Synthetic Methodologies and Key Transformations

The construction of the complex molecular architecture of this compound and its congeners relies on a variety of advanced synthetic methodologies and key chemical transformations. Cycloaddition reactions and radical cyclizations are particularly prominent in these synthetic endeavors.

Cycloaddition Reactions (e.g., Intramolecular [5+2] Cycloaddition, Diels-Alder)

Cycloaddition reactions are powerful tools for the rapid assembly of cyclic and polycyclic systems. In the context of Daphniphyllum alkaloid synthesis, intramolecular [5+2] cycloadditions and Diels-Alder reactions have proven to be particularly valuable.

An intramolecular [5+2] cycloaddition involving a tetrasubstituted olefin-containing oxidopyrylium species was effectively used to synthesize the ACDE ring framework of calyciphylline A-type alkaloids. mdpi.comresearchgate.net This reaction proceeds by first synthesizing a cyclization precursor from 2-methylcyclohexane-1,3-diketone through a series of steps including the formation of a vinyl methyl ester, nucleophilic addition, and oxidation. mdpi.com The final precursor then undergoes the [5+2] cyclization to yield the desired tricyclic compound. mdpi.com In the total synthesis of daphnillonin B, a mild type I intramolecular [5+2] cycloaddition was key to the diastereoselective and efficient synthesis of the [5-7] C/D ring system. nih.gov

The Diels-Alder reaction is another cornerstone of polycyclic synthesis. An intramolecular Diels-Alder reaction involving a tetrasubstituted olefin was used to construct the A and C rings of calyciphylline A-type alkaloids. mdpi.com The synthesis of daphgraciline, a yuzurine-type alkaloid, featured an intramolecular Diels-Alder reaction to install the compact tetracyclic [6-7-5-5] skeleton. researchgate.netresearchgate.net Furthermore, a tandem, double intramolecular [4+2]/[3+2] cycloaddition of a highly functionalized nitroalkene was employed to generate a pentacyclic nitroso acetal in the synthesis of the daphnilactone B ABCD ring system. nih.gov This cycloaddition establishes six contiguous stereogenic centers. nih.gov

Table 3: Application of Cycloaddition Reactions in Daphniphyllum Alkaloid Synthesis

| Reaction Type | Application | Resulting Structure | Reference |

|---|---|---|---|

| Intramolecular [5+2] Cycloaddition | Synthesis of ACDE ring framework | Tricyclic system | mdpi.comresearchgate.net |

| Type I Intramolecular [5+2] Cycloaddition | Diastereoselective synthesis of [5-7] C/D ring system | [5-7] Fused ring system | nih.gov |

| Intramolecular Diels-Alder | Construction of A and C rings | Bicyclic system | mdpi.com |

| Intramolecular Diels-Alder | Installation of tetracyclic [6-7-5-5] skeleton | Tetracyclic framework | researchgate.netresearchgate.net |

Radical Cyclization and Related Processes

Radical cyclization reactions provide a powerful means to form C-C and C-N bonds, often with high levels of stereocontrol, making them well-suited for the synthesis of complex alkaloids. researchgate.net In the total synthesis of daphnillonin B, a Grubbs II catalyst-catalyzed radical cyclization was employed for the diastereoselective construction of a bridged B ring. researchgate.netresearchgate.net

An Fe-mediated hydrogen atom transfer (HAT)-based radical cyclization was a key step in the construction of the C6 and C8 stereocenters in the synthesis of daphnezomines A and B. researchgate.netresearchgate.net This modular approach also utilized a palladium-catalyzed oxidative cyclization. researchgate.netresearchgate.net The synthesis of the [5-6-7] azatricyclic ABC core of some Daphniphyllum alkaloids has been achieved through a route that includes a radical B ring closure as a key step. nih.govnih.govacs.orgresearchgate.net This typically involves the reductive radical cyclization of a trichloroacetamide precursor. nih.govacs.org

Furthermore, a radical cyclization cascade reaction was instrumental in the rapid formation of the entire hexacyclic ring skeleton of (-)-caldaphnidine O. researchgate.net The synthesis of the ABC core of calyciphylline A-type alkaloids has also been achieved via a radical tandem process. ub.edu

Table 4: Examples of Radical Cyclization in Daphniphyllum Alkaloid Synthesis

| Radical Process | Catalyst/Reagent | Application | Reference |

|---|---|---|---|

| Radical Cyclization | Grubbs II catalyst | Construction of bridged B ring in daphnillonin B synthesis | researchgate.netresearchgate.net |

| HAT-based Radical Cyclization | Fe-mediated | Construction of C6 and C8 stereocenters in daphnezomine synthesis | researchgate.netresearchgate.net |

| Reductive Radical Cyclization | AIBN, TBTH | B ring closure for [5-6-7] azatricyclic core | nih.govacs.org |

Rearrangement Reactions in the Synthesis of this compound and its Core Framework

Rearrangement reactions are powerful tools in organic synthesis, enabling the construction of complex molecular architectures by reorganizing the carbon skeleton of a molecule. In the pursuit of this compound and other related Daphniphyllum alkaloids, several types of rearrangement reactions have been strategically employed to forge key structural features, including challenging quaternary carbon centers and intricate ring systems.

Wagner-Meerwein-type Rearrangements: This class of skeletal rearrangement has proven crucial for constructing the unique core structures of certain Daphniphyllum alkaloids. In the first total synthesis of (±)- and (–)-daphnillonin B, a related daphnicyclidin-type alkaloid, a Wagner-Meerwein-type rearrangement was a pivotal step. researchgate.netresearchgate.net This reaction successfully reconfigured a [6-6-5-7-5-5] hexacyclic framework, characteristic of calyciphylline A-type alkaloids, into the synthetically challenging [7-6-5-7-5-5] hexacyclic core of daphnillonin B. researchgate.netresearchgate.netmdpi.com This strategic transformation highlights the potential of such rearrangements to access the distinct seven-membered A-ring of this alkaloid subfamily.

Claisen Rearrangement: The Claisen rearrangement, a mdpi.commdpi.com-sigmatropic rearrangement of an allyl vinyl ether, has been instrumental in establishing critical stereocenters. In a synthetic approach toward calyciphylline A-type alkaloids, a Claisen rearrangement was utilized to convert an enol ether into a product bearing the crucial C-8 quaternary center, which is adjacent to another quaternary center at C-5. ub.edu This reaction proceeded on the convex face of the molecule, ensuring the desired stereochemistry. ub.edu Specifically, in the synthesis of the AC bicyclic framework of this compound, a heat-promoted Claisen rearrangement was used effectively. Current time information in Hyderabad, IN. Furthermore, the synthesis of hybridaphniphylline B, another complex Daphniphyllum alkaloid, also featured a key Claisen rearrangement of an allyl dienol ether. researchgate.netnih.gov

Semipinacol Rearrangement: The semipinacol rearrangement, involving the migration of a carbon or hydrogen atom to an adjacent carbocation, has been applied in tandem sequences to build complex polycyclic systems. Researchers have developed a tandem semipinacol-type 1,2-carbon migration followed by an aldol reaction to construct a spiro-cyclopentanone, a key intermediate for the tricyclic system of this compound. acs.org In another notable example, a team synthesized the 6/5/7/5 tetracyclic core of calyciphylline A-type alkaloids through a crucial tandem semipinacol rearrangement/Nicholas reaction. Current time information in Hyderabad, IN. The resulting products possessed relative configurations at the C5 and C8 positions that were consistent with those found in this compound. Current time information in Hyderabad, IN.

Nazarov Cyclization: The Nazarov cyclization, an electrocyclic reaction of a divinyl ketone to form a cyclopentenone, is a valuable method for constructing five-membered rings. While not yet reported in a completed total synthesis of this compound itself, its utility has been demonstrated in the synthesis of closely related alkaloids. For instance, a one-pot Nazarov cyclization/proto-desilylation sequence was a highlight in the total synthesis of (–)-calyciphylline N, where it was used to form the E ring. sci-hub.se In other strategies targeting calyciphylline A-type alkaloids, the Nazarov reaction has been proposed or utilized to install the F ring, as seen in the total synthesis of himalensine A. hku.hkacs.org More recently, an unprecedented oxidative Nazarov electrocyclization using an unfunctionalized tertiary divinyl carbinol was developed as part of a divergent strategy for other calyciphylline A-type alkaloids. ub.eduhku.hk

Ring-Closing Metathesis (RCM)

Ring-closing metathesis (RCM) has emerged as a robust and versatile strategy for the formation of cyclic structures, particularly medium-sized rings that can be challenging to construct using other methods. In the context of synthesizing the core framework of this compound and other calyciphylline A-type alkaloids, RCM has been instrumental in closing key rings within the polycyclic scaffold.

An efficient strategy to access the functionalized core of calyciphylline A-type alkaloids was developed featuring an intramolecular Michael addition/allylation sequence and a pivotal ring-closing metathesis step. nih.govacs.org This approach proved to be a scalable and robust method for creating the complex core structure. nih.gov

In a specific approach targeting the 6/5/7/5 tetracyclic framework of calyciphylline A, chemists employed an intramolecular RCM using the second-generation Grubbs catalyst. mdpi.com The synthesis began with the addition of allylmagnesium bromide to a ketone to generate a diene precursor, which was then subjected to RCM to successfully form the seven-membered ring, thus completing the tetracyclic core. mdpi.com

Another powerful strategy combined a Michael addition with RCM. nih.gov This expedient route to the functionalized calyciphylline A-type skeleton highlights the efficiency of RCM in complex settings. nih.govacs.org The use of enol ether RCM for the construction of a seven-membered ring is particularly noteworthy, as it allows for the direct installation of a ketone functionality on the seven-membered ring, a feature present in this compound. acs.org Furthermore, RCM was a key component in a multi-step sequence to construct the B and D rings of the researchgate.netresearchgate.netnih.gov core framework of himalensine A, demonstrating its applicability in a convergent strategy. researchgate.netacs.orgacs.org

Tandem and Cascade Reaction Sequences

Tandem and cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, offer significant advantages in terms of efficiency and atom economy. The synthesis of complex molecules like this compound and its congeners has greatly benefited from the development of such elegant reaction sequences.

A notable example is the use of a tandem semipinacol rearrangement/Nicholas reaction to construct the 6/5/7/5 tetracyclic core of calyciphylline A-type alkaloids. Current time information in Hyderabad, IN. This sequence established the core structure with stereochemistry at C5 and C8 consistent with that of this compound. mdpi.comCurrent time information in Hyderabad, IN. Similarly, a tandem semipinacol-type 1,2-carbon migration/aldol reaction was devised to build the [5–6–7] all-carbon tricyclic core found in these alkaloids. thieme-connect.comnih.gov

Cascade reactions have also been cleverly exploited. In the synthesis of daphenylline, a related alkaloid, a gold-catalyzed 6-exo-dig cyclization was followed by an intramolecular Michael addition reaction to rapidly construct a bridged 6,6,5-tricyclic motif. sci-hub.se This was further elaborated via a photoinduced olefin isomerization/6π-electrocyclization cascade to forge the aromatic moiety. sci-hub.seresearchgate.net Another strategy utilized a TBD-initiated cascade sequence involving an intramolecular aldol reaction to form a 5,7-fused bicyclic ring system as a single diastereomer. mdpi.com

The power of cascade reactions is further demonstrated in a strategy where a sequence of amide coupling, Michael addition, allylation, and ring-closing metathesis allowed for the introduction of three of the five rings of himalensine A in only three synthetic steps after telescoping. researchgate.net These examples underscore the power of tandem and cascade strategies to rapidly assemble the intricate and densely functionalized frameworks of Daphniphyllum alkaloids.

Diastereoselective and Enantioselective Approaches

Controlling stereochemistry is a paramount challenge in the total synthesis of Daphniphyllum alkaloids, which are rich in stereogenic centers. Consequently, numerous diastereoselective and enantioselective methods have been developed and applied to establish the correct relative and absolute configurations of intermediates en route to this compound and its relatives.

Diastereoselective Reactions: Many of the key cyclization and rearrangement reactions are designed to be highly diastereoselective.

In the total synthesis of daphnillonin B, a mild type I intramolecular [5+2] cycloaddition was used to diastereoselectively construct the [6-5-7] B/C/D ring system. researchgate.net This was followed by a diastereoselective Grubbs II catalyst-catalyzed radical cyclization and a diastereoselective intramolecular Pauson-Khand reaction to install the E/F ring system. researchgate.netresearchgate.net

An intramolecular Diels-Alder reaction involving a tetrasubstituted olefin was optimized to achieve the selective formation of the desired diastereomer of the ACDE ring system of calyciphylline A-type alkaloids. mdpi.com

The Claisen rearrangement used to form the vicinal C5/C8 quaternary centers also proceeded with high diastereoselectivity. ub.edu

In the synthesis of daphenylline, a stereoselective Mg(ClO4)2-catalyzed intramolecular amide addition cyclization and an intramolecular Diels-Alder reaction were key to constructing the ABCD tetracyclic core. researchgate.netresearchgate.net

Enantioselective Approaches: To achieve the synthesis of a single enantiomer of the target natural product, chiral starting materials or asymmetric catalysts are employed early in the synthetic sequence.

The asymmetric synthesis of the ABC tricyclic core of 21-deoxymacropodumine D was achieved using a copper-catalyzed conjugate addition with a chiral ligand, affording the product with high enantioselectivity (93.5% ee). mdpi.com

The synthesis of daphenylline has been approached via several enantioselective routes. One strategy initiated the stereochemistry via an asymmetric Negishi coupling. researchgate.net Another employed an enantioselective rhodium-catalyzed hydrogenation and an organocatalytic asymmetric Mukaiyama-Michael reaction. researchgate.net

A general and divergent strategy toward (−)-daphenylline and (−)-himalensine A established the initial chirality through an enantioselective Mg(ClO4)2‐catalyzed intramolecular amidocyclization. researchgate.net

These selective approaches are fundamental to the successful synthesis of optically pure Daphniphyllum alkaloids, avoiding the need for challenging chiral separations at later stages.

Development of Divergent Synthetic Strategies for Daphniphyllum Alkaloids

The structural diversity within the Daphniphyllum alkaloid family, where many members share a common core but differ in their peripheral functionality or skeletal connectivity, makes them ideal targets for divergent synthetic strategies. Such strategies aim to convert a common, advanced intermediate into multiple, distinct natural products, representing a highly efficient approach to chemical synthesis.

A prime example of this philosophy is the work by the Li group, who identified a key tricyclic structure common to most members of the family. acs.org From this versatile intermediate, they successfully completed the total syntheses of daphnilongeranin B, daphniyunnine E, dehydrodaphnilongeranin B, and hybridaphniphylline B. hku.hkacs.orgacs.org This strategy was later extended to achieve the synthesis of other family members like daphnipaxianine A. acs.org

Another powerful divergent approach was used to synthesize three different calyciphylline A-type alkaloids. This work featured late-stage diallylic alcohol rearrangements from a common precursor, including an innovative oxidative Nazarov electrocyclization and a transannular allylic alcohol rearrangement, to create structural diversity at a late stage. hku.hk

Researchers have also developed a general strategy for constructing calyciphylline A-type alkaloids that led to the divergent total syntheses of (–)‐daphenylline and (–)‐himalensine A from a shared core intermediate. researchgate.netacs.org The development of such divergent routes is crucial, as it not only provides access to the target natural products but also enables the synthesis of analogues for biological and biosynthetic studies. sci-hub.se The identification of a common structural motif, such as a bridged 6,n,5-tricycle, allows for the design of a versatile intermediate that can be elaborated into numerous related family members. sci-hub.se

Overcoming Supply Limitations from Natural Sources through Total Synthesis

Daphniphyllum alkaloids, including this compound, are typically isolated from the leaves, stems, and fruits of plants of the Daphniphyllum genus. However, the natural abundance of these compounds is often extremely low, making their isolation in sufficient quantities for comprehensive biological evaluation a significant challenge. hku.hkresearchgate.netuni-muenchen.de The scarce supply from natural sources is a primary driver for the development of total syntheses. researchgate.net

Total synthesis provides a reliable and often scalable alternative to isolation, enabling access to these complex molecules for further investigation. researchgate.nethku.hk By developing robust synthetic routes, researchers can produce not only the natural products themselves but also designed analogues that are inaccessible from natural sources. This capability is crucial for probing their biological functions, investigating structure-activity relationships, and potentially developing new therapeutic agents. researchgate.netsci-hub.se The successful total syntheses of numerous Daphniphyllum alkaloids, achieved through the application of innovative strategies and reactions, have demonstrated the power of chemical synthesis to overcome the limitations of natural supply and accelerate biological and biosynthetic studies. sci-hub.seresearchgate.net

Future Research Directions and Potential Applications

Advancements in Stereocontrolled and Efficient Total Synthesis Methodologies

The intricate, polycyclic framework of Daphniyunnine B poses a significant challenge to synthetic organic chemists, making the development of a complete and efficient total synthesis a primary research goal. To date, a total synthesis has not been fully achieved, though significant progress has been made in constructing its core structural components. europa.eu

Future research will likely focus on pioneering novel synthetic strategies that can assemble the complex ring system with high stereocontrol. Key areas for advancement include:

Novel Cyclization Strategies: Research groups have explored various approaches to construct the core skeleton. For instance, Xie's group successfully constructed the AC bicyclic skeleton, which features two adjacent all-carbon quaternary stereocenters. mdpi.comacs.orglzu.edu.cn Other efforts have targeted the 7/5/6/5 tetracyclic carbon core. mdpi.com The ORCASYN project compared organocatalysis and gold catalysis for the synthesis of the bicyclic core, which was then assembled into a tetracyclic and subsequently a pentacyclic intermediate. europa.eu Future work could build upon these foundations, perhaps utilizing cascade reactions or advanced catalytic methods to improve efficiency and yield. acs.org

Asymmetric Synthesis: Establishing the correct stereochemistry of multiple chiral centers is a critical hurdle. Future synthetic routes must incorporate highly stereoselective reactions to produce the enantiomerically pure natural product. This could involve chiral pool synthesis, starting from materials like (R)-carvone, or the development of new asymmetric catalytic methods tailored to the specific transformations required. acs.org

Convergent Synthesis: A convergent approach, where different complex fragments of the molecule are synthesized separately before being joined together, could offer a more efficient and flexible route than a linear synthesis. This would also facilitate the synthesis of analogues for structure-activity relationship studies.

A summary of key synthetic fragments achieved is presented below.

| Synthetic Target | Key Methodologies Employed | Research Group/Project | Reference |

| AC Bicyclic Skeleton | Acid-promoted rearrangement, intramolecular iodocyclization, DBU-promoted elimination | Xie's Group | mdpi.comlzu.edu.cn |

| 7/5/6/5 All-Carbon Ring System | Tandem semipinacol rearrangement/Nicholas reaction | Xu's Group | mdpi.com |

| Tetracyclic Core | Organocatalysis and Gold Catalysis for bicyclic core assembly | ORCASYN Project | europa.eu |

| (±)-daphniyunnine B Approach | Intramolecular conjugate addition, Claisen rearrangement, Ring-closing metathesis (RCM) | Trauner Laboratories | uni-muenchen.de |

Comprehensive Elucidation of Biosynthetic Pathways through Advanced Techniques

The biosynthesis of Daphniphyllum alkaloids is a fascinating and not yet fully understood process. It is hypothesized to begin with the cyclization of squalene, but deviates from typical steroid or terpenoid pathways. whiterose.ac.uk this compound is considered the most degraded compound in its class, representing a unique endpoint in a complex biosynthetic network. nih.govscite.ai

Future research is essential to map this pathway comprehensively:

Isotopic Labeling Studies: Advanced feeding experiments using stable isotopes (e.g., ¹³C, ¹⁵N, ²H) can trace the incorporation of precursors into the this compound scaffold. While initial studies using ¹⁵N-labeled amino acids have demonstrated nitrogen incorporation into Daphniphyllum alkaloids, the specific nitrogen source remains unclear. whiterose.ac.uk

Genomic and Transcriptomic Analysis: Identifying and characterizing the enzymes responsible for the biosynthesis is a key objective. Sequencing the genome and transcriptome of Daphniphyllum yunnanense could reveal the genes encoding the catalytic proteins involved in the intricate oxidation, cyclization, and rearrangement steps.

Biomimetic Synthesis: Laboratory syntheses that mimic the proposed biosynthetic steps can provide strong evidence for the pathway. Heathcock's biomimetic studies on related alkaloids have shown the feasibility of transforming a dialdehyde precursor into the core pentacyclic nucleus, supporting the hypothetical pathway from squalene. acs.orgwhiterose.ac.uk Further biomimetic approaches could validate the specific transformations leading to this compound. The discovery of related alkaloids, such as daphnilongeranin A, has already prompted reconsideration of proposed biosynthetic routes. nih.govscite.ai

Expanded Pharmacological Profiling and Identification of Novel Biological Targets

Initial studies have indicated that this compound and its close relatives possess promising biological activities. europa.eu However, a comprehensive pharmacological profile is still lacking due to the compound's scarcity. europa.euwhiterose.ac.uk

Future research should aim for:

Broad-Spectrum Bioactivity Screening: Once larger quantities are available through total synthesis, this compound should be screened against a wide array of biological targets. This includes diverse panels of cancer cell lines, pathogenic microbes (bacteria and fungi), and viruses.

Mechanism of Action Studies: For the most promising activities, such as the reported cytotoxicity and anti-HIV effects, detailed mechanistic studies are crucial. europa.euub.edu These investigations would aim to identify the specific cellular proteins or pathways that this compound interacts with to exert its biological effects.

Target Deconvolution: Techniques such as affinity chromatography, proteomics, and thermal shift assays could be employed to identify the direct molecular targets of this compound within the cell, providing a deeper understanding of its bioactivity and potential therapeutic applications.

A summary of reported biological activities for this compound and related compounds is provided below.

| Compound | Biological Activity | Cell Lines/Assay | IC₅₀ / EC₅₀ | Reference |

| This compound | Cytotoxicity | Leukemia and Lung Cancer Cell Lines | Not specified | europa.eu |

| This compound & D | Anti-HIV Activity | Not specified | 4.5 ± 0.1 μM | ub.edu |

| Daphniyunnine D | Cytotoxicity | P-388, A-549 | 3.0 µM, 0.6 µM | scite.ai |

| 2-deoxymacropodumine A | Cytotoxicity | HeLa | ~3.89 μM | mdpi.com |

Design and Synthesis of Analogues for Enhanced Bioactivity or Specificity

With a viable total synthesis in hand, the molecular structure of this compound can be systematically modified to create analogues with improved properties. The discovery of natural derivatives like 17-O-acetylthis compound and calyciphylline S (the N-oxide form of this compound) demonstrates that modifications at various positions are tolerated and can occur in nature. researchgate.netnih.govresearchgate.net

Strategic directions for analogue synthesis include:

Structure-Activity Relationship (SAR) Studies: By synthesizing a library of analogues with variations at specific functional groups (e.g., the hydroxyl group, the ester, the core ring structure) and testing their biological activity, researchers can determine which parts of the molecule are essential for its effects.

Improving Pharmacokinetic Properties: Analogues can be designed to have better solubility, metabolic stability, or cell permeability, which are critical properties for potential therapeutic agents.

Enhancing Target Specificity: Modifications can be made to increase the compound's affinity and selectivity for a specific biological target, which could lead to a more potent and less toxic therapeutic candidate. For example, testing analogues against a panel of kinases could build on findings that related alkaloids show inhibitory potential. researchgate.net

Utilization of this compound as a Chemical Probe for Biological Processes

A chemical probe is a small molecule used to study and manipulate biological systems. Given its complex structure and bioactivity, this compound is an excellent candidate for development into a chemical probe. nih.gov

Future work could focus on:

Developing Tagged Analogues: Synthesizing versions of this compound that incorporate a reporter tag (e.g., a fluorescent dye, a biotin molecule, or a clickable alkyne) would be a key step. These tagged probes would allow researchers to visualize the molecule's localization within cells, identify its binding partners through pull-down experiments, and study its mechanism of action in real-time.

Investigating Cellular Pathways: By using this compound as a probe, researchers could investigate the specific cellular pathways it perturbs. For example, its cytotoxic effects could be explored to understand novel mechanisms of cell death or cell cycle arrest, potentially uncovering new targets for cancer therapy.

Validating New Drug Targets: If this compound is found to interact with a novel protein target, it can be used as a tool to study the function of that protein and validate it as a potential target for future drug development.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most reliable for characterizing Daphniyunnine B’s molecular structure, and how should data contradictions be resolved?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, and 2D-COSY/HMBC) with high-resolution mass spectrometry (HRMS) for structural elucidation. If spectral data conflicts with predicted configurations, perform density functional theory (DFT) calculations to validate stereochemical assignments . Cross-validate results using X-ray crystallography if crystalline samples are obtainable .

Q. How can researchers design in vitro assays to assess this compound’s biological activity while minimizing false positives?

- Methodological Answer : Use orthogonal assays (e.g., enzymatic inhibition + cell viability assays) to confirm target-specific effects. Include positive controls (e.g., known inhibitors) and negative controls (solvent-only groups). For cytotoxicity screening, apply the MTT assay with triplicate technical replicates and statistical validation (p < 0.05 via ANOVA) .

Q. What protocols ensure reproducibility in isolating this compound from natural sources?

- Methodological Answer : Document plant material authentication (voucher specimens deposited in herbariums), extraction solvents (e.g., methanol:water gradients), and chromatographic conditions (HPLC column type, mobile phase pH). Purity should exceed 95% as verified by HPLC-DAD/ELSD, with batch-to-batch variability reported using relative standard deviation (RSD) .

Advanced Research Questions

Q. How can conflicting pharmacological data on this compound’s mechanism of action be systematically addressed?

- Methodological Answer : Conduct dose-response studies across multiple cell lines (e.g., cancer vs. non-cancer) to identify cell-type specificity. Use siRNA knockdown or CRISPR-Cas9 gene editing to validate target pathways. For contradictory in vivo results, apply pharmacokinetic profiling (e.g., AUC, Cmax) to assess bioavailability differences .

Q. What computational strategies optimize this compound’s bioactivity while minimizing synthetic complexity?

- Methodological Answer : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to predict binding affinities. Prioritize derivatives with high predicted activity (ΔG < −8 kcal/mol) and synthetic feasibility (e.g., ≤5 synthetic steps). Validate predictions with parallel synthesis and SAR analysis .

Q. How should researchers design multi-omics studies to explore this compound’s ecological roles in its native habitat?

- Methodological Answer : Integrate transcriptomics (RNA-Seq) and metabolomics (LC-MS/MS) to map biosynthetic pathways in source organisms. For ecological impact studies, pair field sampling (seasonal variation in compound concentration) with metagenomic analysis of soil microbiomes .

Data Analysis and Reporting Guidelines

Key Methodological Considerations

- Contradiction Resolution : When literature reports disagree on this compound’s properties (e.g., solubility, stability), conduct accelerated stability studies (40°C/75% RH for 6 months) and compare results with conflicting datasets. Use Bayesian meta-analysis to quantify uncertainty .

- Ethical Compliance : Adhere to NIH guidelines for preclinical studies, including ARRIVE criteria for animal welfare and data transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。